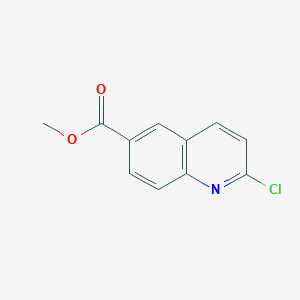

Methyl 2-chloroquinoline-6-carboxylate

Description

BenchChem offers high-quality Methyl 2-chloroquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloroquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBEKSUNCCLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718831 | |

| Record name | Methyl 2-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849807-09-6 | |

| Record name | Methyl 2-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-chloroquinoline-6-carboxylate: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Abstract

Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Possessing a quinoline core, a structure renowned for its prevalence in a multitude of biologically active compounds, this molecule is distinguished by two key reactive sites: a labile chlorine atom at the 2-position and a versatile methyl ester at the 6-position. This combination makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. The chlorine atom is primed for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups, while the ester moiety offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of methyl 2-chloroquinoline-6-carboxylate, offering field-proven insights for its strategic application in research and development.

Molecular Profile and Physicochemical Properties

Methyl 2-chloroquinoline-6-carboxylate is a solid organic compound built upon the benzo[b]pyridine (quinoline) fused ring system. Its structure is characterized by a chlorine substituent at the C2 position of the pyridine ring and a methyl carboxylate group at the C6 position of the benzene ring.

The strategic placement of these functional groups imparts a unique reactivity profile, making it a cornerstone intermediate for creating diverse chemical libraries.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-chloroquinoline-6-carboxylate | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Monoisotopic Mass | 221.02435 Da | [1] |

| CAS Number | 849807-09-6 | [2] |

| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | [1] |

| InChIKey | UOUBEKSUNCCLDY-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.0 | [1] |

| Physical Form | Solid | Inferred |

The Quinoline Scaffold: A Privileged Structure in Chemistry

Quinolines, composed of a benzene ring fused to a pyridine ring, are classified as privileged structures in medicinal chemistry.[3] This designation arises from their recurring presence in molecules that exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The quinoline core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The ability to readily functionalize the quinoline ring at multiple positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5]

Synthesis and Mechanistic Considerations

The synthesis of methyl 2-chloroquinoline-6-carboxylate is typically achieved through a multi-step process that leverages classic organic reactions. A logical and field-tested approach involves the formation of the precursor acid, 2-chloroquinoline-6-carboxylic acid, followed by esterification.

Plausible Synthetic Pathway

-

Vilsmeier-Haack Reaction: The synthesis often begins with a substituted acetanilide. Treatment with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) generates a 2-chloroquinoline-3-carbaldehyde intermediate.[6] This reaction is a powerful method for the one-pot formylation and cyclization to build the quinoline core. The mechanism involves the formation of an electrophilic chloroiminium ion which attacks the electron-rich aromatic ring.

-

Oxidation: The aldehyde group at the C3 position is then oxidized to a carboxylic acid. While various oxidizing agents can be used, a common and effective method involves using silver nitrate in an alkaline medium.[6] This step yields the 2-chloroquinoline-3-carboxylic acid. Correction: The target is a 6-carboxylate, not a 3-carboxylate. A more direct route would involve starting with a para-substituted aniline that already contains the carboxylate precursor. A more appropriate synthesis would start from 4-aminobenzoic acid, which is first protected and then subjected to a cyclization reaction (e.g., Combes or Doebner-von Miller) to form the corresponding quinolin-2-one, followed by chlorination and esterification.

-

Esterification: The final step is the conversion of the 2-chloroquinoline-6-carboxylic acid to its methyl ester. This is a standard Fischer esterification, accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Protocol: Synthesis of Methyl 2-chloroquinoline-6-carboxylate

Part A: Synthesis of 2-Chloroquinoline-6-carboxylic acid[7] (This is a representative protocol based on the synthesis of the parent acid, which is a necessary precursor).

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood.

-

Isolation: The solid precipitate that forms is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-chloroquinoline-6-carboxylic acid.

Part B: Fischer Esterification

-

Setup: In a round-bottom flask, suspend 2-chloroquinoline-6-carboxylic acid (1 equivalent) in anhydrous methanol (20-30 equivalents).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring by TLC.

-

Neutralization: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 2-chloroquinoline-6-carboxylate.

Core Chemical Reactivity

The reactivity of methyl 2-chloroquinoline-6-carboxylate is dominated by the electrophilic nature of the C2 carbon and the carbonyl carbon of the ester.

Nucleophilic Aromatic Substitution (SNAr) at C2

The chlorine atom at the 2-position is highly susceptible to nucleophilic attack. This is because the electron-withdrawing nitrogen atom within the quinoline ring stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a vast array of functionalities.

-

Common Nucleophiles: Amines (primary and secondary), thiols, alkoxides, and hydrazines readily displace the chloride.[8][9]

-

Causality: This reaction's efficiency makes it a preferred method for building molecular diversity. By simply changing the nucleophile, researchers can generate large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10]

Reactions at the C6-Ester

The methyl ester at the 6-position provides a secondary site for modification.

-

Saponification: The ester can be readily hydrolyzed back to the parent carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed solvent system. The resulting carboxylate salt can be protonated with acid to give the free carboxylic acid. This is often desirable as carboxylic acids can act as crucial hydrogen bond donors or form salt bridges in biological systems.

-

Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing to the acid, converting the acid to an acyl chloride (e.g., with SOCl₂), and then reacting with the desired amine.

Spectroscopic and Analytical Characterization

The identity and purity of methyl 2-chloroquinoline-6-carboxylate are confirmed using standard analytical techniques. The following table summarizes the expected spectral characteristics based on its structure.

Table 2: Predicted Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.5-8.5 ppm range. Protons adjacent to the nitrogen and the ester group will be the most downfield shifted. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.0 ppm corresponding to the -OCH₃ group. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-170 ppm range. - Aromatic Carbons (10C): Multiple signals between δ 120-155 ppm. The carbon attached to chlorine (C2) will be significantly shifted. - Methyl Carbon: A signal around δ 52-55 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 221. - Isotope Peak (M+2): A characteristic peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |

| FT-IR | - C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹. - C=N/C=C Stretch (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region. - C-Cl Stretch: A band in the 700-850 cm⁻¹ region. |

Applications in Research and Development

The true value of methyl 2-chloroquinoline-6-carboxylate lies in its role as a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a powerful platform for generating novel compounds.

-

Medicinal Chemistry: It is a key starting material for synthesizing libraries of quinoline derivatives to be screened for various biological activities. For instance, substitution at the C2 position with different amine-containing heterocycles has been a fruitful strategy in the development of kinase inhibitors for oncology.[6] The ester at C6 can be modified to improve solubility or other pharmacokinetic properties.

-

Materials Science: The rigid, planar quinoline core makes it an interesting scaffold for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to attach different functional groups at the C2 and C6 positions allows for the tuning of photophysical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for methyl 2-chloroquinoline-6-carboxylate is not widely available, data from structurally related compounds, such as 2-chloroquinoline-6-carboxylic acid, can be used to infer potential hazards.

-

GHS Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

References

- 1. PubChemLite - Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 [amp.chemicalbook.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinoline-6-carboxylate

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of methyl 2-chloroquinoline-6-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, this molecule serves as a valuable scaffold, and confirming its precise molecular architecture is paramount for any subsequent research and development. This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the decision-making process in a modern analytical laboratory. We will proceed through an integrated spectroscopic workflow, explaining not just the steps to be taken, but the scientific rationale underpinning each experimental choice.

Molecular Overview and Strategic Approach

The initial step in any structure elucidation is to understand the target's basic properties. The compound is methyl 2-chloroquinoline-6-carboxylate.

Caption: Molecular Structure of the Target Analyte.

Mass Spectrometry: The First Analytical Checkpoint

Mass spectrometry provides the foundational data point: the molecular weight. For this molecule, high-resolution mass spectrometry (HRMS) is the preferred method as it provides an accurate mass measurement, which is critical for confirming the elemental composition.

Core Directive: Why HRMS is Crucial

Low-resolution MS might yield a nominal mass of 221, but HRMS can provide a mass accurate to several decimal places (e.g., 221.0244). This precision allows us to use the measured mass to calculate a molecular formula, confirming the presence of C, H, Cl, N, and O atoms in the correct proportions, thereby validating the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to ensure efficient ionization.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[6] ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Ionization Mode: Operate in positive ion mode ([M+H]⁺). The quinoline nitrogen is basic and readily accepts a proton.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ adduct.

-

Crucially, look for the isotopic pattern characteristic of a chlorine-containing compound.[7] There will be two peaks: one for the ion with the ³⁵Cl isotope ([M+H]⁺) and another, approximately one-third the intensity, for the ion with the ³⁷Cl isotope ([M+2+H]⁺), separated by ~2 Da.[7] This 3:1 ratio is a definitive marker for the presence of a single chlorine atom.

-

Anticipated Data Summary

| Ion | Calculated m/z | Expected Observation |

| [M(³⁵Cl)+H]⁺ | 222.03163 | High-intensity peak, accurate mass < 5 ppm |

| [M(³⁷Cl)+H]⁺ | 224.02868 | Peak at M+2, ~33% intensity of M |

| [M(³⁵Cl)+Na]⁺ | 244.01357 | Potential adduct, especially if sodium salts are present |

Data sourced from predicted values on PubChem.[1]

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an exceptionally fast and reliable method for confirming the presence of key functional groups, which in this case are the ester carbonyl, the aromatic system, and the carbon-chlorine bond.[8]

Core Directive: The Causality of Vibrational Modes

Each functional group has a characteristic range of vibrational frequencies. The C=O bond of the ester will produce a strong, sharp absorption band. The aromatic rings have distinct C=C stretching and C-H bending vibrations. Observing these specific bands provides direct, confirmatory evidence of the molecule's functional makeup.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands. Compare the observed frequencies with established correlation tables for quinoline derivatives.[9][10][11]

Anticipated Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3100-3000 | C-H Stretch | Aromatic | Medium to weak, sharp peaks |

| ~1725-1710 | C=O Stretch | Ester (Carbonyl) | Strong, sharp peak |

| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Quinoline Ring | Multiple sharp peaks of varying intensity |

| ~1300-1250 | C-O Stretch | Ester | Strong, sharp peak |

| ~1100-1000 | C-O Stretch | Ester | Strong, sharp peak |

| ~850-750 | C-H Out-of-Plane Bend | Aromatic Substitution | Pattern depends on substitution |

| ~750-700 | C-Cl Stretch | Aryl Halide | Medium to strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] It provides information on the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a molecule of this complexity, 2D NMR experiments are not optional; they are required for unambiguous signal assignment.

Core Directive: From Chemical Shifts to Connectivity

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and the ester) deshield nearby nuclei, shifting their signals downfield (to higher ppm). By analyzing these shifts, along with the spin-spin coupling (splitting patterns) between adjacent protons, we can piece together the molecular fragments. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) then reveal how these fragments are connected.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. Integrate all peaks to determine the relative number of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

-

2D NMR Acquisition:

-

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This is critical for tracing the connectivity of the protons on the quinoline rings.

-

¹H-¹³C HSQC: This experiment maps each proton signal to the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.

-

-

Data Analysis:

-

¹H NMR: Analyze chemical shifts, integration, and multiplicity (singlet, doublet, triplet, etc.) for each signal. The aromatic region will be complex, but the coupling constants (J-values) will be key to assigning positions.

-

¹³C NMR: Count the number of unique carbon signals to confirm all carbons are accounted for. Use predicted chemical shifts and HSQC data for assignment.

-

COSY/HSQC: Build the molecular structure by linking coupled protons (COSY) and then assigning the corresponding carbons (HSQC).

-

Anticipated NMR Data Summary

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.4 | d (J ≈ 8.5 Hz) | 1H | Coupled to H-4, deshielded by Cl |

| H-4 | ~8.1 | d (J ≈ 8.5 Hz) | 1H | Coupled to H-3, deshielded by N |

| H-5 | ~8.2 | d (J ≈ 1.5 Hz) | 1H | Deshielded by ester, meta-coupled to H-7 |

| H-7 | ~8.3 | dd (J ≈ 8.8, 1.5 Hz) | 1H | Ortho-coupled to H-8, meta to H-5 |

| H-8 | ~8.0 | d (J ≈ 8.8 Hz) | 1H | Ortho-coupled to H-7 |

| -OCH₃ | ~4.0 | s | 3H | Methyl ester singlet |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 | ~151 | Attached to Cl and N, highly deshielded |

| C-3 | ~122 | |

| C-4 | ~138 | |

| C-4a | ~148 | Quaternary, adjacent to N |

| C-5 | ~128 | |

| C-6 | ~130 | Attached to ester group |

| C-7 | ~131 | |

| C-8 | ~125 | |

| C-8a | ~128 | Quaternary |

| -C=O | ~166 | Ester carbonyl |

| -OCH₃ | ~53 | Methyl ester carbon |

Integrated Workflow and Final Confirmation

The power of this methodology lies in the convergence of data. The final step is to synthesize all findings into a single, coherent structural proof.

Caption: Integrated workflow for structure elucidation.

The process is self-validating:

-

HRMS confirms the molecular formula C₁₁H₈ClNO₂.

-

IR confirms the presence of an ester (C=O, C-O), an aromatic system, and a C-Cl bond, consistent with the formula.

-

¹³C NMR shows 11 distinct carbon signals (or fewer if symmetry exists, which is not expected here), matching the molecular formula.

-

¹H NMR shows signals integrating to 8 protons, matching the formula. The splitting patterns and chemical shifts align with the proposed substitution pattern.

-

COSY and HSQC experiments provide the final, definitive links, confirming the proton-proton and proton-carbon connectivities, leaving no ambiguity.

When the data from all three techniques are mutually consistent, the structure of methyl 2-chloroquinoline-6-carboxylate is considered unequivocally elucidated.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2014). ResearchGate. Retrieved from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

-

Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Methyl quinoline-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

2-chloro-6-methylquinoline. (n.d.). ChemSynthesis. Retrieved from [Link]

-

6-Chloro-2-methylquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). NIH. Retrieved from [Link]

-

(PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2010). ResearchGate. Retrieved from [Link]

-

Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.

-

(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. (2009). ResearchGate. Retrieved from [Link]

-

Methyl 2-methylquinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]

-

Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Retrieved from [Link]

-

Quinoline, 6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. jchps.com [jchps.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Methyl 2-chloroquinoline-6-carboxylate: A Technical Guide for Advanced Synthesis

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Among the vast library of quinoline-based intermediates, methyl 2-chloroquinoline-6-carboxylate (CAS No. 1065074-33-8) has emerged as a particularly valuable building block for drug development professionals.

This technical guide provides an in-depth exploration of methyl 2-chloroquinoline-6-carboxylate, offering a comprehensive overview of its synthesis, reactivity, and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural steps but also the underlying chemical principles that govern its utility in complex molecular design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral characteristics is paramount for its effective use in synthesis and for robust quality control.

| Property | Value |

| CAS Number | 1065074-33-8 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| Appearance | Solid |

| Purity | Typically >97% |

| Storage | Inert atmosphere, room temperature |

While a comprehensive, publicly available spectral analysis for this specific molecule is not extensively documented, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.

-

¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons would be a singlet around δ 3.9-4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. Aromatic carbons would appear in the δ 120-150 ppm range.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching of the ester at approximately 1720-1740 cm⁻¹, and C=N and C=C stretching vibrations of the quinoline ring in the 1500-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 221, with a characteristic [M+2]+ isotope peak for the chlorine atom.

Cross-validation of data from multiple analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to ensure data integrity and purity assessment.[5][6]

Synthesis of Methyl 2-chloroquinoline-6-carboxylate

The synthesis of methyl 2-chloroquinoline-6-carboxylate can be approached through a multi-step sequence, starting from readily available materials. A plausible and efficient route involves the formation of the corresponding 2-quinolone (carbostyril) intermediate, followed by chlorination. This strategy is adapted from established methods for the synthesis of isomeric 2-chloroquinoline carboxylic esters.[7]

Synthetic Workflow Diagram

Caption: A two-step synthesis of methyl 2-chloroquinoline-6-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate

This step involves the oxidation of the parent methyl quinoline-6-carboxylate.

-

Reaction Setup: To a solution of methyl quinoline-6-carboxylate in a suitable organic solvent (e.g., benzene), add an aqueous solution of sodium hypochlorite.

-

Catalysis: The reaction can be facilitated by the addition of a phase-transfer catalyst or by vigorous stirring to ensure adequate mixing of the biphasic system.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent such as sodium thiosulfate. The resulting precipitate is filtered, washed with water and the organic solvent, and then dried.

Step 2: Synthesis of Methyl 2-chloroquinoline-6-carboxylate

The 2-quinolone intermediate is then chlorinated to yield the final product.

-

Reaction Setup: In a flask equipped with a reflux condenser, add the dried methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate to a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction temperature is typically around 140°C.[7]

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess chlorinating agents.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure methyl 2-chloroquinoline-6-carboxylate.

Core Reactivity and Synthetic Applications

The synthetic utility of methyl 2-chloroquinoline-6-carboxylate is primarily dictated by the reactivity of the 2-chloro substituent. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack, making it a versatile handle for introducing a wide array of functional groups.[8]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[9] This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a high-energy Meisenheimer-like intermediate, which then eliminates the chloride ion to restore aromaticity.[10][11]

Caption: General scheme for SNAr reactions of the title compound.

Typical Nucleophiles and Resulting Products:

-

Alkoxides (R-O⁻): Reaction with sodium alkoxides in an alcoholic solvent yields 2-alkoxyquinoline derivatives.[12]

-

Amines (R-NH₂): Amination with primary or secondary amines leads to the formation of 2-aminoquinoline derivatives.

-

Thiols (R-S⁻): Thiolates react to produce 2-thioether substituted quinolines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and 2-chloroquinolines are excellent substrates for these transformations.[13][14]

Caption: Palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base provides a straightforward route to 2-arylquinoline derivatives.[15]

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynylquinolines.[16]

-

Buchwald-Hartwig Amination: This reaction offers an alternative to classical SNAr for the formation of C-N bonds with a broader substrate scope.[14]

Applications in Drug Discovery

The derivatives of methyl 2-chloroquinoline-6-carboxylate are of significant interest in the development of novel therapeutic agents. The quinoline core itself is a privileged scaffold in medicinal chemistry.[17] By leveraging the reactivity of the 2-chloro position, a diverse library of compounds can be generated for screening against various biological targets.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[4]

-

Antiviral Agents: The quinoline scaffold is present in several antiviral drugs, and novel derivatives are continuously being explored for their potential to inhibit viral replication.[17]

-

Anti-inflammatory Drugs: Substituted quinolines have been shown to possess anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[18]

Safety and Handling

As with all haloaromatic compounds, methyl 2-chloroquinoline-6-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19][20]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[21]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[19][22]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[21]

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[23]

Conclusion

Methyl 2-chloroquinoline-6-carboxylate is a versatile and valuable intermediate for the synthesis of a wide range of functionalized quinoline derivatives. Its predictable reactivity at the 2-position, through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse pharmacophores. This technical guide has provided a comprehensive overview of its synthesis, chemical properties, and applications, underscoring its importance for professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein will enable researchers to effectively utilize this key building block in the creation of novel and potentially life-saving therapeutics.

References

-

Recent advances in the synthesis of quinolines: a review. RSC Advances.

-

Recent Progress in the Synthesis of Quinolines. PubMed.

-

Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.

-

A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. Benchchem.

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.

-

Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters.

-

A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Ophcj.

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Methyl 2-chloroquinoline-6-carboxylate 97%. AChemBlock.

-

Methyl 2-chloroquinoline-6-carboxylate. Sigma-Aldrich.

-

Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. ResearchGate.

-

Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. NIH.

-

Halquinol. AK Scientific, Inc.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Semantic Scholar.

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.

-

Supporting Information. The Royal Society of Chemistry.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences.

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.

-

Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.

-

2-chloro-6-methylquinoline. ChemSynthesis.

-

2-Chloroquinoline-6-carboxylic acid. PubChem.

-

nucleophilic aromatic substitutions. YouTube.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.

-

Safety Data Sheet. Biosynth.

-

6-Chloro-2-methylquinoline-3-carboxylic acid. Sigma-Aldrich.

-

methyl 2-chloroquinoline-5-carboxylate. Sigma-Aldrich.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

-

Nucleophilic aromatic substitution I. Khan Academy.

-

Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.

-

Safe Handling of Hazardous Drugs. Duke Safety.

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

-

2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate.

-

6-Chloro-2-methylquinoline. NIST WebBook.

-

6-Chloro-2-methylquinoline-3-carboxylic acid. Sigma-Aldrich.

-

Methyl 6-chloroquinoline-2-carboxylate. BLD Pharm.

-

Methyl quinoline-6-carboxylate. PubChem.

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate.

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 17. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. aksci.com [aksci.com]

- 20. biosynth.com [biosynth.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. safety.duke.edu [safety.duke.edu]

physical and chemical properties of methyl 2-chloroquinoline-6-carboxylate

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-chloroquinoline-6-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its quinoline core is a recognized "privileged scaffold," frequently incorporated into molecules with significant biological activity.[1][2][3][4] The strategic placement of a reactive chlorine atom at the 2-position and a versatile methyl ester at the 6-position makes this molecule an ideal starting point for the development of compound libraries targeting a range of therapeutic areas, from oncology to infectious diseases.[5][6] This guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 2-chloroquinoline-6-carboxylate, its characteristic reactivity, and validated experimental protocols for its modification and analysis.

Molecular Structure and Identification

A thorough understanding of a molecule begins with its fundamental structure and identifiers. Methyl 2-chloroquinoline-6-carboxylate is comprised of a bicyclic quinoline ring system, substituted with a chlorine atom at the C2 position and a methoxycarbonyl group at the C6 position.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot Figure 1: 2D Structure of Methyl 2-chloroquinoline-6-carboxylate.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 2-chloroquinoline-6-carboxylate[7][8] |

| CAS Number | 849807-09-6[7][8][9][10] |

| Molecular Formula | C₁₁H₈ClNO₂[7][8][9] |

| Molecular Weight | 221.64 g/mol [8] |

| SMILES | COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1[8][11] |

| InChI Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N[7] |

Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, formulation, and purification. While extensive experimental data for this specific molecule is not widely published, a combination of vendor-supplied data and computational predictions provides a reliable profile.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid[7][9] | Sigma-Aldrich, CymitQuimica |

| Melting Point | 134-136 °C | Sigma-Aldrich (ChemScene) |

| Boiling Point | 343.7 ± 22.0 °C (Predicted) | Sigma-Aldrich (ChemScene) |

| Purity | ≥97%[8][9] | Commercial Suppliers |

| Storage Conditions | Inert atmosphere, room temperature[7] | Sigma-Aldrich (Ambeed) |

| XlogP (Predicted) | 3.0[11] | PubChemLite |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of the substituents and the quinoline core, the following spectral characteristics are predicted.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons (5H): Expected to appear in the range of δ 7.5-8.5 ppm. The protons on the carbocyclic ring (H5, H7, H8) and the heterocyclic ring (H3, H4) will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling. The H5 proton, being peri to the nitrogen, is often the most deshielded.

-

Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm for the ester methyl group.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbon (C=O): Expected in the δ 165-170 ppm region.

-

Aromatic/Heteroaromatic Carbons (10C): A complex set of signals between δ 120-155 ppm. The carbon bearing the chlorine (C2) will be significantly shifted.

-

Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

C=N/C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 221, with a characteristic M+2 isotope peak at m/z 223 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 190, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 162.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of methyl 2-chloroquinoline-6-carboxylate stems from its two distinct functional handles, which can be addressed with high selectivity.

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen.[12][13] This makes it a prime site for introducing molecular diversity. This reaction is one of the most powerful methods for functionalizing the quinoline scaffold.[3][4] A wide variety of nucleophiles can displace the chloride, including:

-

Amines (R-NH₂): To form 2-aminoquinoline derivatives.

-

Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxyquinolines.

-

Thiols (R-SH): To form 2-thioether derivatives.

The reactivity at the C2 position is generally higher than at the C4 position in similar systems, a key consideration in designing multi-step syntheses.[12]

Reactions of the Methyl Ester at the C6 Position

The methyl ester group is a versatile precursor to other functionalities.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-chloroquinoline-6-carboxylic acid) under either acidic or basic conditions.[14][15] This carboxylic acid can then be used in amide bond couplings, converted to other esters, or used to introduce other functional groups.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can produce different esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol ( (2-chloroquinolin-6-yl)methanol).

dot digraph "Reactivity_Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} ddot Figure 2: Key reactivity pathways for methyl 2-chloroquinoline-6-carboxylate.

Role in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved drugs with activities ranging from antibacterial and antimalarial to anticancer.[1][2][6] Methyl 2-chloroquinoline-6-carboxylate is an exemplary building block for generating novel therapeutic candidates. The C2 position serves as an attachment point for various pharmacophores that can interact with the active sites of biological targets, such as protein kinases. The C6-ester can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and characterization of derivatives.

Protocol: General Procedure for Nucleophilic Substitution at C2

Causality: This procedure utilizes a polar aprotic solvent (DMF) to facilitate the SₙAr reaction and a mild base (K₂CO₃) to neutralize the HCl generated, driving the reaction to completion without causing unwanted side reactions.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-chloroquinoline-6-carboxylate (1.0 eq).

-

Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol, 1.1-1.5 eq) to the stirring suspension.

-

Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol: Hydrolysis of the Methyl Ester to the Carboxylic Acid

Causality: This protocol employs basic hydrolysis (saponification), which is typically a clean and irreversible process, yielding the carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid product, which often precipitates from the aqueous solution.

-

Preparation: Dissolve methyl 2-chloroquinoline-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the desired carboxylic acid.

dot digraph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ddot Figure 3: General experimental workflow for the modification and analysis of the title compound.

Conclusion

Methyl 2-chloroquinoline-6-carboxylate is a molecule of significant strategic importance. Its well-defined points of reactivity allow for the controlled and predictable synthesis of a wide range of derivatives. The insights into its physical and chemical properties provided in this guide are intended to empower researchers to fully leverage this versatile building block in their synthetic and drug discovery endeavors. The provided protocols offer a robust foundation for practical application, ensuring both efficiency and reproducibility in the laboratory.

References

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19401. Available at: [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. Available at: [Link]

-

StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

Akinyelu, J., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1247015. Available at: [Link]

-

Akinyelu, J., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Abdel-Wahab, B. F. (2012). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2(3), 234-256. Available at: [Link]

-

Mohamed, M. H., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 808-816. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.

-

ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-6-methylquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylquinoline-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 2-chloroquinoline-6-carboxylate | 849807-09-6 [sigmaaldrich.com]

- 8. Methyl 2-chloroquinoline-6-carboxylate 97% | CAS: 849807-09-6 | AChemBlock [achemblock.com]

- 9. 10-093423 - methyl-2-chloroquinoline-6-carboxylate | 84980… [cymitquimica.com]

- 10. Methyl 2-chloroquinoline-6-carboxylate,849807-09-6-Amadis Chemical [amadischem.com]

- 11. PubChemLite - Methyl 2-chloroquinoline-6-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 14. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

starting materials for methyl 2-chloroquinoline-6-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-6-carboxylate: Starting Materials and Core Methodologies

Abstract

Methyl 2-chloroquinoline-6-carboxylate is a pivotal building block in medicinal chemistry and materials science, serving as a key precursor for the synthesis of a diverse range of functionalized quinoline derivatives. Its structure is integral to numerous pharmacologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate. We will delve into the mechanistic underpinnings, starting material selection, and detailed experimental protocols for two principal pathways: the construction of the quinoline core via the Gould-Jacobs reaction and the functionalization of a pre-formed quinoline ring through a sequential oxidation-chlorination process. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of a substituted heterocycle like methyl 2-chloroquinoline-6-carboxylate requires a strategic approach that considers the availability of starting materials, reaction efficiency, and control over regiochemistry. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common synthetic routes.

-

C-N and C-C Bond Formation Strategy (Aniline-Based Routes): This approach involves constructing the quinoline ring system from an appropriately substituted aniline precursor. The key disconnection is made across the pyridine ring of the quinoline system, leading back to a substituted aniline and a three-carbon fragment. The Gould-Jacobs reaction is a prime example of this strategy.

-

Functional Group Interconversion Strategy (Quinoline-Based Routes): This strategy begins with a simpler, pre-formed quinoline derivative, which is then elaborated through a series of functional group transformations to install the required chloro and carboxylate moieties at the C2 and C6 positions, respectively. This pathway is particularly advantageous when the precursor quinoline is readily accessible.[1]

The following diagram illustrates these divergent strategies, highlighting the key intermediates and starting materials for each pathway.

Caption: Divergent Retrosynthetic Strategies for Target Synthesis.

Chapter 2: Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely used method for constructing the 4-hydroxyquinoline (or 4-quinolone) scaffold.[2] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Principle and Mechanism

The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, which typically requires temperatures exceeding 250 °C to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2][3]

Caption: Mechanism of the Gould-Jacobs Reaction Pathway.

Key Starting Materials

-

Methyl 4-aminobenzoate: This commercially available aniline derivative provides the benzene ring and the pre-installed carboxylate group at the desired C6 position of the final quinoline. It is a stable, crystalline solid. Purity is critical, as impurities can interfere with the initial condensation step.

-

Diethyl ethoxymethylenemalonate (DEEM): This reagent serves as the three-carbon electrophilic partner. It is a liquid that should be handled in a fume hood. The excess DEEM can sometimes act as a solvent for the initial condensation step.[2]

Detailed Experimental Protocols

Protocol 2.1: Classical Thermal Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

-

Step 1: Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Step 2: Thermal Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.[3] Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-6-(methoxycarbonyl)quinoline-3-carboxylate, to precipitate.

-

Step 3: Saponification & Decarboxylation: Suspend the crude, dried product from Step 2 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2 hours until hydrolysis is complete. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Filter the solid, wash with water, and dry. Heat the dried solid carefully above its melting point until carbon dioxide evolution ceases, yielding methyl 4-hydroxyquinoline-6-carboxylate.

Protocol 2.2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically shorten reaction times and improve yields by facilitating rapid, uniform heating to the high temperatures required for cyclization.[2][4]

-

Step 1 & 2: Combined Condensation and Cyclization: In a 10 mL microwave vial, add methyl 4-aminobenzoate (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM serves as both reagent and solvent.[4] Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.

-

Step 2: Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile.

-

Step 3: Proceed with Saponification and Decarboxylation as described in Protocol 2.1, Step 3.

Final Step: Chlorination

The resulting methyl 4-hydroxyquinoline-6-carboxylate exists predominantly in its 4-quinolone tautomeric form. This intermediate must be chlorinated to yield the target compound.

-

Chlorination: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. After cooling, the excess POCl₃ is removed under vacuum. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield methyl 2-chloroquinoline-6-carboxylate.

| Parameter | Classical Thermal Method | Microwave-Assisted Method |

| Reaction Time | 4-6 hours | 15-30 minutes |

| Cyclization Temp. | ~250 °C | ~250 °C |

| Solvent | High-boiling (e.g., Diphenyl ether) | Excess DEEM or none |

| Typical Yields | Moderate | Good to Excellent[4] |

| Considerations | Difficult solvent removal, potential for thermal decomposition. | Requires specialized equipment, pressure monitoring is crucial. |

| Reference | [3] | [2][4] |

| Table 1: Comparison of Thermal and Microwave-Assisted Gould-Jacobs Cyclization. |

Chapter 3: Synthesis from Pre-formed Quinolines

An alternative and highly effective strategy involves the late-stage functionalization of a readily available quinoline-6-carboxylate precursor. This approach, detailed by Ishkov et al., bypasses the often harsh thermal cyclization steps of the Gould-Jacobs reaction.[1] The overall workflow begins with the synthesis of methyl quinoline-6-carboxylate, followed by sequential oxidation and chlorination.

Part A: Synthesis of Methyl Quinoline-6-carboxylate

The primary challenge of this route is the efficient synthesis of the quinoline-6-carboxylate starting material. A common method begins with 6-methylquinoline, which is synthesized from p-toluidine.

Protocol 3.1: Synthesis of 6-Methylquinoline (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6]

-

Reaction Setup: In a round-bottom flask, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a non-polar solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours to minimize polymerization of the aldehyde.[7]

-

Cyclization & Oxidation: After the addition is complete, continue to reflux for an additional 4-6 hours. An oxidizing agent, often derived in situ from the reaction conditions, facilitates the final aromatization to the quinoline ring.

-

Workup: Cool the reaction, basify with aqueous NaOH, and extract the product with an organic solvent. Purify via distillation or chromatography to yield 6-methylquinoline.

Protocol 3.2: Oxidation to Quinoline-6-carboxylic acid

The methyl group at the C6 position can be oxidized to a carboxylic acid using a strong oxidizing agent.

-

Oxidation: Suspend 6-methylquinoline (1.0 eq) in water. Heat the mixture to reflux and add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

-

Workup: After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with HCl to precipitate the quinoline-6-carboxylic acid. Filter the solid, wash with cold water, and dry.

Protocol 3.3: Esterification to Methyl Quinoline-6-carboxylate

Standard esterification procedures can be employed to convert the carboxylic acid to the desired methyl ester.[8]

-

Fischer Esterification: Suspend quinoline-6-carboxylic acid (1.0 eq) in methanol (used in large excess as the solvent). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq). Heat the mixture to reflux for 4-8 hours.

-

Workup: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the methyl ester with an organic solvent. The solvent is then removed under reduced pressure to yield the crude methyl quinoline-6-carboxylate, which can be purified by recrystallization or chromatography.

Part B: Conversion to Methyl 2-chloroquinoline-6-carboxylate

This two-step sequence is the core of the functionalization strategy.[1]

Caption: Oxidation-Chlorination Workflow.

Detailed Experimental Protocol (Adapted from Ishkov et al.[1])

-

Step 1: Oxidation to Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate: A mixture of methyl quinoline-6-carboxylate (1.0 eq), potassium ferricyanide (K₃[Fe(CN)₆], 4.0 eq), and potassium carbonate (K₂CO₃, 4.0 eq) in a water/t-butanol solvent system is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the organic solvent is removed, and the aqueous phase is extracted. The product is isolated and purified, yielding the 2-quinolone intermediate.

-

Step 2: Chlorination to Methyl 2-chloroquinoline-6-carboxylate: The dried methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (1.0 eq) is heated in a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at approximately 140 °C for 2-3 hours.[1] After cooling, the reaction mixture is carefully quenched with ice water, and the precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol provides the pure target compound.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 3.1 | p-Toluidine | Crotonaldehyde, HCl | 6-Methylquinoline | 50-60% | [7] |

| 3.2 | 6-Methylquinoline | KMnO₄ | Quinoline-6-carboxylic acid | 70-80% | |

| 3.3 | Quinoline-6-COOH | MeOH, H₂SO₄ | Methyl quinoline-6-carboxylate | >90% | [8] |

| 3.4 | Methyl quinoline-6-carboxylate | K₃[Fe(CN)₆], K₂CO₃ | Methyl 2-oxo-quinoline-6-carboxylate | ~75% | [1] |

| 3.5 | Methyl 2-oxo-quinoline-6-carboxylate | POCl₃, PCl₅ | Methyl 2-chloroquinoline-6-carboxylate | ~40-50% | [1] |

| Table 2: Summary of Yields for the Multi-step Functionalization Pathway. |

Chapter 4: Comparative Analysis and Process Optimization

The choice between the Gould-Jacobs pathway and the multi-step functionalization route depends on several factors, including scale, equipment availability, and starting material cost.

| Feature | Strategy 1: Gould-Jacobs | Strategy 2: Functional Group Interconversion |

| Overall Step Count | 3-4 steps | 5 steps (from p-toluidine) |

| Key Challenge | High-temperature cyclization (>250 °C) | Multiple sequential steps, purification of intermediates. |

| Starting Materials | Methyl 4-aminobenzoate, DEEM | p-Toluidine, crotonaldehyde, standard reagents. |

| Harsh Reagents | High-boiling solvents, POCl₃ | Strong acids (HCl), strong oxidants (KMnO₄), POCl₃/PCl₅. |

| Scalability | Microwave route is good for lab scale; thermal route is challenging. | Classical reactions are generally scalable, but the multi-step nature can lower overall yield. |

| Recommendation | Excellent for rapid, lab-scale synthesis using microwave technology. | A robust, classical approach suitable for larger scales if the multi-step yield loss is acceptable. |

Expert Insights for Optimization:

-

For the Gould-Jacobs route, microwave synthesis is highly recommended to improve efficiency and reduce the formation of thermal decomposition byproducts.[4] Precise temperature control is paramount.

-

For the Functional Group Interconversion route, the oxidation of 6-methylquinoline (Protocol 3.2) can sometimes suffer from over-oxidation. Careful control of stoichiometry and temperature is essential. The final chlorination step (Protocol 3.5) is highly corrosive and moisture-sensitive; it must be performed in an inert atmosphere with appropriate safety precautions.

Conclusion

The synthesis of methyl 2-chloroquinoline-6-carboxylate can be successfully achieved through several strategic pathways. The Gould-Jacobs reaction offers a convergent approach, building the heterocyclic core from simple aniline precursors, a method significantly enhanced by modern microwave technology. Alternatively, a linear, multi-step functionalization of a pre-formed 6-methylquinoline provides a more classical but equally viable route. The selection of the optimal pathway is a critical decision that must balance factors of speed, scale, cost, and safety. This guide has provided the detailed protocols and comparative analysis necessary for researchers and drug development professionals to make informed decisions and efficiently access this crucial synthetic intermediate.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 61(43), 10246–10255. [Link]

-

ResearchGate. Friedlander synthesis of quinoline derivatives. [Link]

-